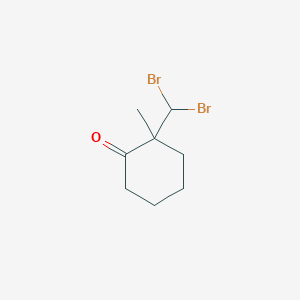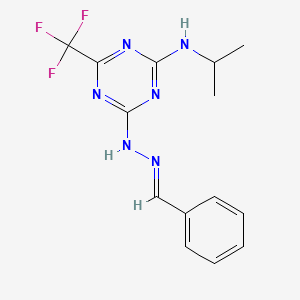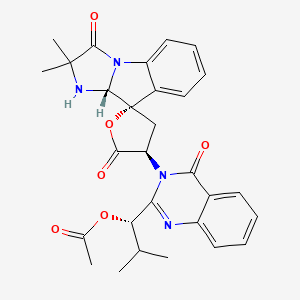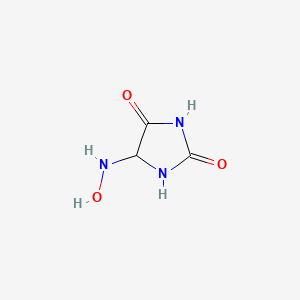
2-(Dibromomethyl)-2-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.
Reduction: 2-Methylcyclohexanone.
Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.
2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.
2-Methylcyclohexanone: The parent compound without bromine substitution.
Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
61279-07-0 |
|---|---|
Molekularformel |
C8H12Br2O |
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
2-(dibromomethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
InChI-Schlüssel |
ZTOBOQRTSZZIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)

![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)



